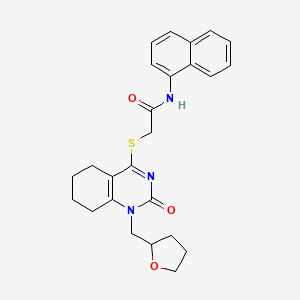
N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H27N3O3S and its molecular weight is 449.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (CAS No. 899993-63-6) is a complex organic compound with potential pharmacological applications. Its unique structural features—comprising a naphthalene moiety, a hexahydroquinazoline core, and a tetrahydrofuran substituent—suggest various biological activities that warrant detailed exploration.
Structural Characteristics
The molecular formula of this compound is C25H27N3O3S, with a molecular weight of approximately 431.5 g/mol . The presence of the naphthalene group may enhance lipophilicity and facilitate interactions with biological targets.
Antiviral Properties
Preliminary studies indicate that this compound may exhibit significant antiviral activity. The compound's structural components suggest potential interactions with viral proteins or host factors involved in viral replication processes. However, specific mechanisms of action remain to be elucidated through further pharmacological studies.
Synthesis and Evaluation
The synthesis of N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-y)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves several steps of organic synthesis that require careful optimization to ensure high yields and purity.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Compound A | Anti-HIV | 10 | 100 | 10 |
| Compound B | Antibacterial | 25 | 200 | 8 |
| Target Compound | TBD | TBD | TBD | TBD |
Note: EC50 refers to the concentration required to achieve 50% inhibition of viral replication; CC50 refers to the concentration causing 50% cytotoxicity.
Mechanistic Insights
Understanding the biological activity of N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-y)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide necessitates interaction studies that explore how this compound interacts with specific biological targets. Such studies would involve docking simulations and binding affinity assessments with relevant proteins involved in viral replication or bacterial pathogenesis.
特性
IUPAC Name |
N-naphthalen-1-yl-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c29-23(26-21-12-5-8-17-7-1-2-10-19(17)21)16-32-24-20-11-3-4-13-22(20)28(25(30)27-24)15-18-9-6-14-31-18/h1-2,5,7-8,10,12,18H,3-4,6,9,11,13-16H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXXDFHTYBLBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














